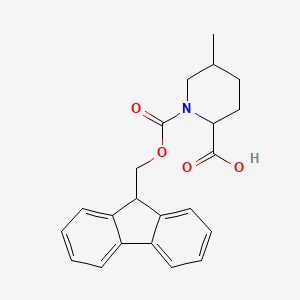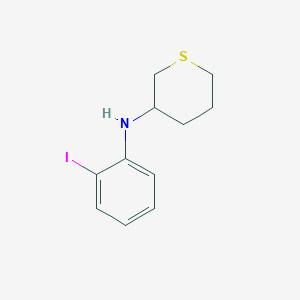
N-(2-Iodophenyl)tetrahydro-2H-thiopyran-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Iodophenyl)tetrahydro-2H-thiopyran-3-amine is a chemical compound with the molecular formula C11H14INS and a molecular weight of 319.2 g/mol . This compound features a tetrahydrothiopyran ring, which is a six-membered ring containing sulfur, and an amine group attached to the third carbon. The presence of an iodine atom on the phenyl ring makes it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Iodophenyl)tetrahydro-2H-thiopyran-3-amine typically involves the following steps:
Formation of the Tetrahydrothiopyran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Iodophenyl Group: The iodophenyl group can be introduced via a nucleophilic substitution reaction, where an appropriate iodophenyl halide reacts with the tetrahydrothiopyran intermediate.
Amine Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-(2-Iodophenyl)tetrahydro-2H-thiopyran-3-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the tetrahydrothiopyran ring can be oxidized to form sulfoxides or sulfones.
Reduction: The iodine atom can be reduced to form a phenyl group.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as potassium carbonate (K2CO3), and a suitable solvent, like dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl-substituted tetrahydrothiopyran.
Substitution: Various substituted tetrahydrothiopyran derivatives, depending on the nucleophile used.
Scientific Research Applications
N-(2-Iodophenyl)tetrahydro-2H-thiopyran-3-amine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structure.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-Iodophenyl)tetrahydro-2H-thiopyran-3-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom can enhance its binding affinity to certain targets, while the tetrahydrothiopyran ring provides structural stability.
Comparison with Similar Compounds
Similar Compounds
N-(2-Bromophenyl)tetrahydro-2H-thiopyran-3-amine: Similar structure but with a bromine atom instead of iodine.
N-(2-Chlorophenyl)tetrahydro-2H-thiopyran-3-amine: Similar structure but with a chlorine atom instead of iodine.
N-(2-Fluorophenyl)tetrahydro-2H-thiopyran-3-amine: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
N-(2-Iodophenyl)tetrahydro-2H-thiopyran-3-amine is unique due to the presence of the iodine atom, which can significantly influence its reactivity and binding properties. The larger atomic radius and higher polarizability of iodine compared to other halogens can enhance its interactions in various chemical and biological contexts.
Properties
Molecular Formula |
C11H14INS |
|---|---|
Molecular Weight |
319.21 g/mol |
IUPAC Name |
N-(2-iodophenyl)thian-3-amine |
InChI |
InChI=1S/C11H14INS/c12-10-5-1-2-6-11(10)13-9-4-3-7-14-8-9/h1-2,5-6,9,13H,3-4,7-8H2 |
InChI Key |
BMAXRSGCBAMRGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CSC1)NC2=CC=CC=C2I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



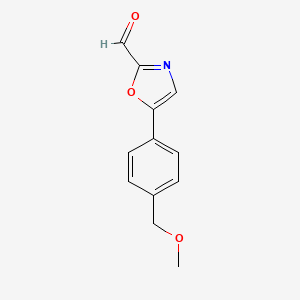
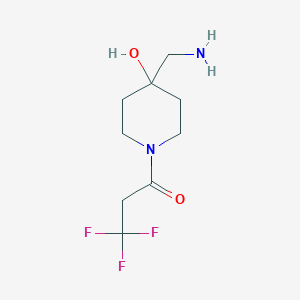
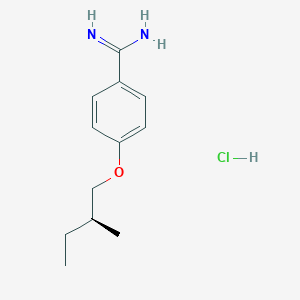

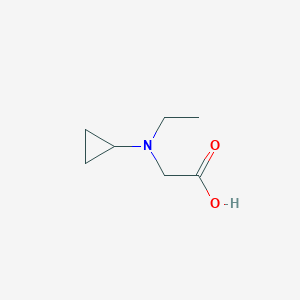


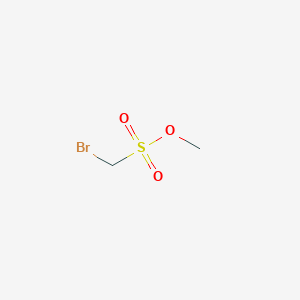


![N-[6,6-dimethyl-5-(1-methylpiperidine-4-carbonyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-3-yl]-3-methylbutanamide;hydrochloride](/img/structure/B12979339.png)
![6-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one](/img/structure/B12979350.png)
